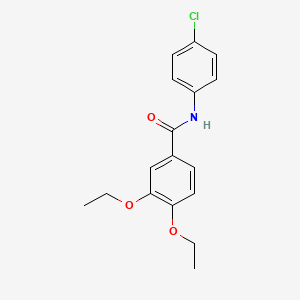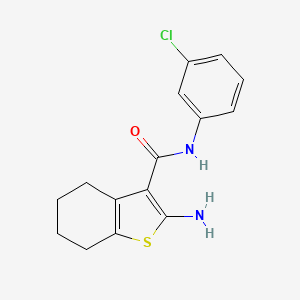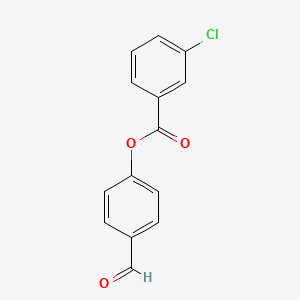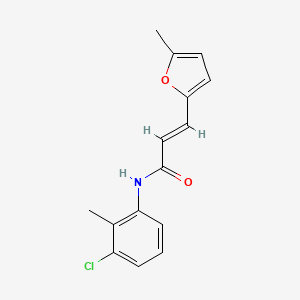![molecular formula C17H13ClN2OS B5868656 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, also known as CQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CQ is a member of the quinoline family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide is not fully understood, but it is believed to work by inhibiting the lysosomal degradation pathway. This can lead to the accumulation of autophagosomes, which can then be targeted for destruction by other cellular pathways. This can lead to the death of cancer cells, as well as other types of cells that rely on autophagy for survival.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for a range of inflammatory diseases, including rheumatoid arthritis and lupus. It has also been shown to have anti-malarial properties, and has been used as a treatment for malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its well-established safety profile. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied in humans and animals, and has been shown to be relatively safe at therapeutic doses. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide in lab experiments is its relatively low potency. This can make it difficult to achieve the desired effects at therapeutic doses, and can limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. One area of research is in the development of more potent analogues of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide. This could lead to the development of more effective treatments for cancer and other diseases. Another area of research is in the development of new methods for delivering 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide to specific cells or tissues. This could increase the effectiveness of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide as a treatment, while reducing the risk of side effects. Finally, there is a need for further research into the mechanisms of action of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide, in order to better understand how it works and how it can be used most effectively in the treatment of disease.
Synthesemethoden
The synthesis of 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with 4-chlorophenylthiourea to form the intermediate compound 2-[(4-chlorophenyl)thio]-8-chloroquinoline. Finally, this intermediate is reacted with acetic anhydride to form the final product, 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide has been shown to have anti-cancer properties, and has been studied as a potential treatment for a wide range of cancers, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXVNVEPHLVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-quinolin-8-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)



![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)